CG428

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

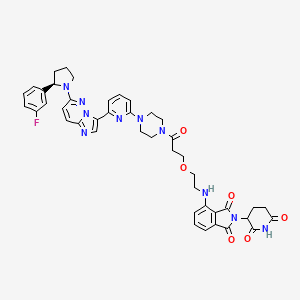

C43H43FN10O6 |

|---|---|

Poids moléculaire |

814.9 g/mol |

Nom IUPAC |

2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione |

InChI |

InChI=1S/C43H43FN10O6/c44-28-6-1-5-27(25-28)32-10-4-18-52(32)37-14-13-35-46-26-34(54(35)49-37)30-8-3-11-36(47-30)50-19-21-51(22-20-50)39(56)16-23-60-24-17-45-31-9-2-7-29-40(31)43(59)53(42(29)58)33-12-15-38(55)48-41(33)57/h1-3,5-9,11,13-14,25-26,32-33,45H,4,10,12,15-24H2,(H,48,55,57)/t32-,33?/m1/s1 |

Clé InChI |

FWANKJAOTQAHHR-KWRHIPAJSA-N |

SMILES isomérique |

C1C[C@@H](N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCN(CC5)C(=O)CCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C=C2)C9=CC(=CC=C9)F |

SMILES canonique |

C1CC(N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCN(CC5)C(=O)CCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C=C2)C9=CC(=CC=C9)F |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Enigma of CG428 in Colorectal Cancer: A Case of Mistaken Identity

Initial investigations into the mechanism of action of a compound designated CG428 in the context of colorectal cancer have revealed no direct scientific evidence or clinical data to support such an application. Extensive database searches and reviews of current literature indicate that this compound is, in fact, a topical botanical formulation developed for the management of chemotherapy-induced alopecia, primarily in breast cancer survivors.

The user's request for an in-depth technical guide on the core mechanism of this compound in colorectal cancer appears to stem from a misunderstanding of the compound's therapeutic target and area of research. Current and publicly available information does not associate this compound with any oncological indications for colorectal cancer.

Research into this compound has focused on its role in promoting hair regrowth. A pilot randomized, double-blind, controlled clinical trial investigated the impact of a topical lotion, this compound, on permanent chemotherapy-induced alopecia in breast cancer survivors. The lotion is a botanical drug candidate containing a proprietary blend of four plant-based ingredients: citrus, cocoa, guarana, and onion extracts. The study aimed to evaluate the lotion's effect on hair thickness and density.

Given the absence of any preclinical or clinical research on this compound's activity in colorectal cancer, it is not possible to provide a technical guide on its mechanism of action, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The scientific community has not explored this compound for this particular malignancy.

For researchers, scientists, and drug development professionals interested in colorectal cancer therapeutics, the field remains vibrant with numerous investigational agents targeting a variety of molecular pathways. These include, but are not limited to, inhibitors of EGFR, VEGF, BRAF, MEK, and immune checkpoint molecules. However, this compound is not among the compounds currently under investigation for this disease.

It is crucial for research and development efforts to be guided by accurate and validated information. In this instance, the available evidence strongly indicates that this compound's therapeutic focus lies in the dermatological field, specifically in addressing the challenging side effect of hair loss due to chemotherapy, and not in the systemic treatment of colorectal cancer. Future inquiries into colorectal cancer therapeutics should focus on compounds with established preclinical or clinical data in this indication.

CG428: A Selective TRK Degrader for Targeted Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of TRK signaling, often through gene fusions, is a known driver in a variety of cancers. CG428 is a first-in-class, potent, and selective degrader of TRK proteins.[2][3] It is a proteolysis-targeting chimera (PROTAC) that induces the degradation of TRK via the ubiquitin-proteasome system, offering a promising therapeutic strategy for TRK-driven malignancies.[2][3] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the evaluation of this compound.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the TRK kinase domain and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] By bringing TRK and CRBN into close proximity, this compound facilitates the ubiquitination of the TRK protein, marking it for degradation by the 26S proteasome.[2][4] This targeted protein degradation approach leads to the removal of the entire TRK protein, thereby inhibiting its downstream signaling pathways, such as the PLCγ1 pathway.[2][4]

Caption: Mechanism of action of this compound as a TRK degrader.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of this compound for TRK Kinases

| Kinase | Binding Affinity (Kd, nM) |

| TRKA | 1 |

| TRKB | 28 |

| TRKC | 4.2 |

Data obtained from MedchemExpress and Tocris Bioscience.[3][5]

Table 2: In Vitro Degradation and Anti-proliferative Activity of this compound

| Cell Line | Target Protein | DC50 (nM) | IC50 (nM) |

| KM12 | TPM3-TRKA | 0.36 | 2.9 |

| HEL | Wild-type TRKA | 2.23 | Not Reported |

Data obtained from MedchemExpress and Tocris Bioscience.[3][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blotting for TRK Degradation

This protocol is used to determine the degradation of TRK protein following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture KM12 colorectal carcinoma cells in appropriate media until they reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for TRKA (or other TRK isoforms) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the TRK protein levels to the loading control.

-

Calculate the percentage of TRK protein remaining compared to the vehicle-treated control.

-

Plot the percentage of remaining protein against the log of the this compound concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).

-

Caption: Experimental workflow for Western Blot analysis of TRK degradation.

Cell Viability Assay (IC50 Determination)

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding:

-

Seed KM12 cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Allow cells to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10,000 nM) for a specified duration (e.g., 72 hours). Include a vehicle control.

-

-

Viability Assessment:

-

Use a commercial cell viability reagent such as CellTiter-Glo® or MTT.

-

For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence using a plate reader.

-

For MTT, add the MTT reagent, incubate, solubilize the formazan (B1609692) crystals, and measure absorbance.

-

-

Data Analysis:

-

Normalize the viability data to the vehicle-treated control.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of TRK.

-

Cell Treatment and Lysis:

-

Treat KM12 cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose (B213101) beads.

-

Incubate the lysate with an anti-TRKA antibody to immunoprecipitate TRKA and its bound proteins.

-

Collect the immunoprecipitates using protein A/G agarose beads.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads.

-

Perform Western blotting as described above.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated TRKA. A smear or ladder of higher molecular weight bands indicates ubiquitination.

-

In Vivo Efficacy

This compound has demonstrated good plasma exposure levels in mice, suggesting its potential for in vivo applications.[1][4] While specific tumor growth inhibition data from xenograft models is not detailed in the currently available public literature, a typical experimental design to evaluate in vivo efficacy would be as follows:

-

Xenograft Model: Subcutaneous implantation of KM12 cells into immunocompromised mice (e.g., nude mice).

-

Treatment: Once tumors are established, mice would be treated with this compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules. A vehicle control group would also be included.

-

Efficacy Assessment: Tumor volume and body weight would be measured regularly. At the end of the study, tumors would be excised for further analysis (e.g., Western blotting to confirm TRK degradation).

Caption: General workflow for in vivo efficacy studies of this compound.

Conclusion

This compound is a potent and selective TRK degrader with a clear mechanism of action. The preclinical data demonstrate its ability to effectively degrade TRK proteins and inhibit the growth of TRK-fusion positive cancer cells in vitro. Its favorable pharmacokinetic properties in mice support its further investigation as a potential therapeutic agent for the treatment of TRK-driven cancers. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of this promising targeted therapy.

References

- 1. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CG 428 (7425) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders. | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

CG428 PROTAC for TRKA Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. This guide provides a comprehensive technical overview of CG428, a first-in-class, potent, and selective PROTAC designed to induce the degradation of Tropomyosin Receptor Kinase A (TRKA). TRKA is a clinically validated target in various cancers, and its degradation offers a promising alternative to traditional kinase inhibition, particularly in the context of drug resistance. This document details the mechanism of action of this compound, presents its key performance data, outlines detailed experimental protocols for its evaluation, and provides insights into its synthesis and signaling pathways.

Introduction to this compound

This compound is a heterobifunctional small molecule that potently and selectively degrades TRKA. It is comprised of a ligand that binds to TRKA, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] By bringing TRKA into proximity with CRBN, this compound facilitates the ubiquitination of TRKA, marking it for degradation by the 26S proteasome.[5] This event-driven pharmacology allows for substoichiometric, catalytic degradation of the target protein, a key advantage over occupancy-driven inhibitors. This compound has demonstrated potent anti-tumor activity in preclinical models, particularly in cancers harboring TRK fusions, such as the TPM3-TRKA fusion found in colorectal carcinoma.[2][5]

Mechanism of Action

The mechanism of this compound-induced TRKA degradation follows the canonical PROTAC pathway:

-

Ternary Complex Formation: this compound simultaneously binds to TRKA and the CRBN E3 ubiquitin ligase, forming a key ternary complex (TRKA-CG428-CRBN).

-

Ubiquitination: Within the ternary complex, CRBN facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of TRKA.

-

Proteasomal Degradation: The poly-ubiquitinated TRKA is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: this compound is released after inducing ubiquitination and can subsequently engage another TRKA and CRBN molecule, allowing for multiple rounds of degradation.

This process leads to the effective removal of TRKA from the cell, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[5]

Quantitative Data Presentation

The following tables summarize the key in vitro performance metrics of this compound.

Table 1: Degradation Potency and Cellular Activity of this compound

| Parameter | Cell Line | Target | Value | Reference |

| DC50 | KM12 | TPM3-TRKA fusion | 0.36 nM | [2][3][4] |

| IC50 | KM12 | PLCγ1 phosphorylation | 0.33 nM | [2][3] |

| IC50 | KM12 | Cell Growth Inhibition | 2.9 nM | [2][3][4] |

-

DC50 (Half-maximal Degradation Concentration): The concentration of this compound required to degrade 50% of the target protein.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit a biological process by 50%.

Table 2: Binding Affinity and Selectivity of this compound

| Parameter | Target | Value | Reference |

| Kd | TRKA | 1 nM | [2][3][4] |

| Kd | TRKB | 28 nM | [2][3][4] |

| Kd | TRKC | 4.2 nM | [2][3][4] |

-

Kd (Dissociation Constant): A measure of the binding affinity of this compound to its targets. A lower Kd indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Chemical Synthesis of this compound

This compound is a PROTAC composed of a pan-TRK inhibitor (an analog of GNF-8625), a linker, and the CRBN E3 ligase ligand pomalidomide.[2][4] While the detailed, step-by-step synthesis protocol is proprietary to the discovering entity, a general synthetic strategy can be outlined based on publicly available information on PROTAC synthesis.

The synthesis would likely involve a multi-step process:

-

Synthesis of the TRK-binding moiety: This would involve the synthesis of an analog of the pan-TRK inhibitor GNF-8625, modified with a functional group suitable for linker attachment.

-

Synthesis of the CRBN-binding moiety with a linker: Pomalidomide would be derivatized with a linker of appropriate length and composition. This linker would possess a reactive group at its terminus.

-

Coupling of the two moieties: The TRK-binding moiety and the pomalidomide-linker construct would be coupled via a suitable chemical reaction, such as an amide bond formation or a click chemistry reaction, to yield the final this compound molecule.

-

Purification: The final product would be purified using standard chromatographic techniques, such as HPLC.

Western Blotting for TRKA Degradation

This protocol is used to determine the dose-dependent degradation of TRKA protein in cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture KM12 colorectal carcinoma cells in appropriate media and conditions until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for TRKA overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the TRKA band intensity to the loading control.

-

Calculate the percentage of TRKA degradation relative to the vehicle control for each concentration of this compound.

-

Plot the degradation percentage against the log of the this compound concentration to determine the DC50 value.

-

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to measure the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding:

-

Seed KM12 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with the different concentrations of this compound and a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Addition of Reagent:

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours.

-

-

Measurement:

-

If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

TRKA Signaling Pathway

TRKA is a receptor tyrosine kinase that, upon binding to its ligand, Nerve Growth Factor (NGF), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the MAPK/ERK and PI3K/AKT pathways, are crucial for cell survival, proliferation, and differentiation. In cancer, chromosomal rearrangements can lead to the formation of TRK fusion proteins (e.g., TPM3-TRKA), which are constitutively active and drive oncogenesis. By degrading TRKA, this compound effectively shuts down these oncogenic signaling pathways.

References

Biological activity of CG428 in cancer cell lines

An In-Depth Technical Guide to the Biological Activity of CG428 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activity of this compound, a first-in-class, potent, and selective degrader of Tropomyosin Receptor Kinase (TRK). This compound functions as a Proteolysis Targeting Chimera (PROTAC), offering a novel therapeutic modality for cancers driven by oncogenic TRK fusion proteins.

Core Mechanism of Action

This compound is a heterobifunctional small molecule designed to induce the targeted degradation of TRK proteins via the ubiquitin-proteasome system.[1][2] It operates by hijacking the cell's natural protein disposal machinery. The molecule consists of two active moieties connected by a chemical linker:

-

A TRK-binding moiety: This ligand is based on a pan-TRK kinase inhibitor (GNF-8625) that binds to the intracellular kinase domain of TRK proteins.[3][4]

-

An E3 Ligase-recruiting moiety: This ligand is a derivative of thalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][5]

The mechanism of action unfolds in a catalytic cycle:

-

Ternary Complex Formation: this compound simultaneously binds to both the TRK protein and the CRBN E3 ligase, forming a transient ternary complex (TRK-CG428-CRBN).[1][6]

-

Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to tag the TRK protein with a polyubiquitin (B1169507) chain.[2]

-

Proteasomal Degradation: The polyubiquitinated TRK protein is recognized and subsequently degraded by the 26S proteasome.[6]

-

Recycling: this compound is then released and can initiate another cycle of degradation, allowing it to act at sub-stoichiometric concentrations.[1][6]

Biological Activity & Quantitative Data

The primary biological activity of this compound has been characterized in the KM12 human colorectal carcinoma cell line.[7][8] This cell line is a key model as it endogenously expresses the TPM3-TRKA oncogenic fusion protein, a constitutively active kinase that drives cancer cell proliferation.[7][9]

Potency of Protein Degradation and Pathway Inhibition

This compound induces potent and rapid degradation of the TPM3-TRKA fusion protein and inhibits its downstream signaling. The key downstream event affected is the phosphorylation of Phospholipase C gamma 1 (PLCγ1), a critical step in the TRK signaling cascade.[3][10]

| Parameter | Cell Line | Target | Value | Reference |

| DC₅₀ (Degradation) | KM12 (colorectal) | TPM3-TRKA Fusion | 0.36 nM | [3] |

| DC₅₀ (Degradation) | HEL (erythroleukemia) | Wild-Type TRKA | 2.23 nM | [3] |

| IC₅₀ (Inhibition) | KM12 (colorectal) | p-PLCγ1 (Tyr783) | 0.33 nM | [3] |

-

DC₅₀ (Degradation Concentration 50): The concentration of this compound required to degrade 50% of the target protein.

-

IC₅₀ (Inhibitory Concentration 50): The concentration of this compound required to inhibit 50% of the downstream signaling event (PLCγ1 phosphorylation).

Anti-proliferative Activity

By degrading the primary oncogenic driver, this compound effectively inhibits the growth of cancer cells dependent on TRK signaling. Its potency is significantly higher than that of the parent TRK kinase inhibitor from which its binding moiety was derived.[3][11]

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Cell Growth) | KM12 (colorectal) | 2.9 nM | [3] |

TRK Signaling and Point of Intervention

NTRK gene fusions lead to the expression of chimeric TRK proteins that are constitutively active, meaning they signal continuously without the need for their natural ligand, nerve growth factor (NGF).[7] This aberrant signaling activates downstream pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration. This compound intervenes at the very top of this cascade by eliminating the TRK fusion protein itself, thereby shutting down all downstream signaling.

References

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. Development of PROTACs for targeted degradation of oncogenic TRK fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The TPM3‐NTRK1 rearrangement is a recurring event in colorectal carcinoma and is associated with tumor sensitivity to TRKA kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellosaurus cell line KM12 (CVCL_1331) [cellosaurus.org]

- 9. NTRK1 fusions for the therapeutic intervention of Korean patients with colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Inhibition of PLCγ1 Phosphorylation by a BTK Inhibitor

Disclaimer: As of the latest available data, there is no publicly accessible scientific literature identifying a compound designated "CG428" and its effects on Phospholipase C gamma 1 (PLCγ1) phosphorylation. To provide a comprehensive and technically accurate guide that fulfills the structural and content requirements of the request, this document will use the well-characterized, first-in-class Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (B1684441) (formerly PCI-32765) , as a representative molecule. The principles, experimental designs, and signaling pathways described herein are directly applicable to the study of any compound targeting the BTK-PLCγ1 signaling axis.

Executive Summary

Phospholipase C gamma 1 (PLCγ1) is a critical enzyme in signal transduction pathways that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Its activation is tightly controlled and often dependent on phosphorylation by upstream tyrosine kinases.[2][3][4] In hematopoietic cells, particularly B-lymphocytes, Bruton's tyrosine kinase (BTK) is a key non-receptor tyrosine kinase that directly phosphorylates and activates PLCγ isoforms.[5][6][7] This activation is a crucial step in the B-cell receptor (BCR) signaling cascade.[7][8]

This technical guide details the effect of the BTK inhibitor, Ibrutinib, on the phosphorylation of PLCγ1. Ibrutinib acts as a potent, irreversible inhibitor of BTK, thereby preventing the downstream phosphorylation and subsequent activation of PLCγ1.[9][10] We will explore the underlying signaling pathway, present quantitative data on the inhibitory effects of Ibrutinib, and provide detailed experimental protocols for assessing PLCγ1 phosphorylation.

The BTK-PLCγ1 Signaling Pathway

Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated that leads to the activation of BTK.[8] Activated BTK, in turn, phosphorylates specific tyrosine residues on PLCγ1, most notably Tyrosine 783 (Y783).[2][10][11] This phosphorylation event is essential for relieving the autoinhibited state of PLCγ1, allowing it to catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][12] These messengers propagate the signal, leading to calcium mobilization and activation of Protein Kinase C (PKC), ultimately driving B-cell proliferation and survival.[12]

Ibrutinib covalently binds to the Cysteine 481 residue in the active site of BTK, leading to its irreversible inhibition.[9][13] This action blocks the kinase activity of BTK, preventing the phosphorylation of its substrates, including PLCγ1.[5][10] The interruption of this signaling cascade is the primary mechanism by which Ibrutinib exerts its therapeutic effects in B-cell malignancies.[13]

Signaling Pathway Diagram

Quantitative Data Summary

Ibrutinib demonstrates potent inhibition of BTK, which translates to the effective blockade of downstream PLCγ1 phosphorylation. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Inhibitory Activity of Ibrutinib

| Target | Assay Type | IC50 Value | Cell Line / System | Reference |

| BTK | Kinase Assay | 0.5 nM | Purified Enzyme | [9][14][15] |

| BTK Phosphorylation | Western Blot | ~0.2 µM (complete inhibition) | Burkitt Lymphoma Cells | [16] |

| Cell Proliferation | Viability Assay | 0.868 µM | Ramos (Burkitt Lymphoma) | [16] |

| Cell Proliferation | Viability Assay | 5.20 µM | Raji (Burkitt Lymphoma) | [16] |

| Cell Proliferation | Viability Assay | 8.89 nM | SKBR3 (Breast Cancer) | [17] |

| Cell Proliferation | Viability Assay | 9.94 nM | BT474 (Breast Cancer) | [17] |

Note: IC50 values for cell proliferation are context-dependent and can vary significantly between different cell lines and experimental conditions.

Key Experimental Protocols

The assessment of a compound's effect on PLCγ1 phosphorylation typically involves cell-based assays followed by biochemical analysis. The most common methods are immunoprecipitation to isolate the protein of interest and Western blotting to detect its phosphorylation state.

General Experimental Workflow

Protocol: Immunoprecipitation of PLCγ1

This protocol is adapted from standard procedures for isolating a target protein from a complex cell lysate.[18][19]

-

Cell Lysis:

-

Culture cells (e.g., Ramos, Raji) to the desired density.

-

Treat cells with Ibrutinib or vehicle control for the specified time.

-

Harvest cells by centrifugation and wash once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the cleared lysate (e.g., using a Bradford assay).

-

Incubate 500 µg to 1 mg of total protein with a primary antibody against total PLCγ1 overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads or agarose (B213101) slurry and incubate for another 1-2 hours at 4°C.[18]

-

Pellet the beads (using a magnetic rack or centrifugation) and discard the supernatant.

-

Wash the beads three times with ice-cold lysis buffer.

-

-

Elution:

-

After the final wash, resuspend the beads in 2x Laemmli sample buffer.

-

Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature it for SDS-PAGE.

-

Protocol: Western Blotting for Phospho-PLCγ1 (Y783)

This protocol outlines the detection of the phosphorylated protein following immunoprecipitation.[20]

-

SDS-PAGE and Transfer:

-

Load the eluted samples onto a polyacrylamide gel (e.g., 8% Tris-glycine).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). Using BSA is often recommended for phospho-antibodies to reduce background.[20]

-

Incubate the membrane with a primary antibody specific for phosphorylated PLCγ1 at Tyr783 (e.g., anti-p-PLCγ1 Y783) overnight at 4°C.[11][21]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

To confirm equal loading of the immunoprecipitated protein, the membrane can be stripped and re-probed with an antibody against total PLCγ1.

-

Conclusion

Ibrutinib effectively inhibits the phosphorylation of PLCγ1 by targeting its upstream kinase, BTK. This mechanism disrupts a critical signaling pathway necessary for the survival and proliferation of B-lymphocytes. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the effects of novel kinase inhibitors on the BTK-PLCγ1 axis. The quantitative assessment of PLCγ1 phosphorylation serves as a robust pharmacodynamic biomarker for evaluating the cellular activity of BTK inhibitors.

References

- 1. [The mechanism of phospholipase Cγ1 activation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Noncatalytic Bruton's tyrosine kinase activates PLCγ2 variants mediating ibrutinib resistance in human chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bruton’s Tyrosine Kinase: An Emerging Key Player in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation, in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The conformational state of the BTK substrate PLCγ contributes to Ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.yizimg.com [file.yizimg.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. targetedonc.com [targetedonc.com]

- 14. The dosing of ibrutinib and related Bruton’s tyrosine kinase inhibitors: eliminating the use of brute force - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 19. protocols.io [protocols.io]

- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 21. Phospho-PLC gamma1 (Tyr783) Antibody | Cell Signaling Technology [cellsignal.com]

Unveiling CG428: A Technical Guide to a First-in-Class TRK Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of CG428, a potent and selective degrader of Tropomyosin Receptor Kinase (TRK). This compound represents a significant advancement in the field of targeted protein degradation, offering a potential therapeutic strategy for cancers driven by TRK fusion proteins.

Discovery and Rationale

This compound was developed as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to hijack the cell's natural protein disposal machinery to eliminate specific target proteins.[1] The rationale behind the development of this compound was to create a molecule capable of selectively degrading TRK proteins, which are key drivers in a variety of cancers. The design of this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a pan-TRK inhibitor. This design allows this compound to simultaneously bind to both the TRK protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the TRK protein.

Mechanism of Action

This compound functions by inducing the degradation of TRK proteins. This targeted degradation leads to the inhibition of downstream signaling pathways that are crucial for cancer cell proliferation and survival. Specifically, this compound has been shown to effectively reduce the levels of the TPM3-TRKA fusion protein in KM12 colorectal carcinoma cells.[1][2] This reduction in TRKA levels leads to a corresponding inhibition of downstream PLCγ1 phosphorylation, a key signaling event in the TRK pathway.[1]

The signaling pathway targeted by this compound can be visualized as follows:

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. A summary of the key quantitative data is presented in the table below.

| Parameter | Cell Line / Assay | Value | Reference |

| DC50 (TPM3-TRKA degradation) | KM12 colorectal carcinoma cells | 0.36 nM | [1] |

| IC50 (PLCγ1 phosphorylation) | KM12 colorectal carcinoma cells | 0.33 nM | [1] |

| IC50 (Cell Growth) | KM12 colorectal carcinoma cells | 2.9 nM | [1] |

| Kd (Binding affinity for TRKA) | Biochemical Assay | 1 nM | [1] |

| Kd (Binding affinity for TRKB) | Biochemical Assay | 28 nM | [1] |

| Kd (Binding affinity for TRKC) | Biochemical Assay | 4.2 nM | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of three key fragments: the TRK inhibitor, the VHL ligand, and the linker, followed by their sequential coupling. A generalized workflow for the synthesis is depicted below.

Due to the proprietary nature of specific synthetic routes, detailed experimental protocols from the primary literature are not publicly available. However, the general principles of PROTAC synthesis involve standard organic chemistry reactions such as amide bond formation, cross-coupling reactions, and protecting group manipulations.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound, based on standard methodologies in the field.

Cell Viability Assay

-

Cell Seeding: Plate KM12 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.

-

Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Western Blotting for TRK Degradation

-

Cell Lysis: Treat KM12 cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against TRKA and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of degradation.

In Vitro Binding Assay (e.g., TR-FRET)

-

Assay Setup: In a 384-well plate, add a biotinylated TRK protein, a fluorescently labeled antibody, and a streptavidin-conjugated energy donor.

-

Compound Addition: Add a serial dilution of this compound to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.

-

Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.

-

Data Analysis: Calculate the Kd value by fitting the binding curve to a suitable model.

Conclusion

This compound is a pioneering TRK degrader with potent and selective activity against TRK fusion proteins. Its ability to induce the degradation of these oncoproteins at sub-nanomolar concentrations highlights the potential of the PROTAC technology for the development of novel cancer therapeutics. The data presented in this guide provide a comprehensive overview of the discovery, mechanism of action, and biological characterization of this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

The Selective Binding Affinity of CG428 for Tropomyosin Receptor Kinase (TRK) Family Members: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of CG428, a potent Tropomyosin Receptor Kinase (TRK) degrader, for the three members of the TRK family of receptor tyrosine kinases: TRKA, TRKB, and TRKC. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and neuroscience research.

This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of TRK proteins. It is composed of a pan-TRK inhibitor, GNF-8625, linked to a ligand for the Cereblon E3 ubiquitin ligase.[1] This dual-action mechanism allows for the targeted removal of TRK proteins from the cellular environment.

Executive Summary

This compound demonstrates a distinct selectivity profile across the TRK receptor family. It exhibits the highest affinity for TRKA, followed by TRKC, and then TRKB. This preferential binding is critical for its potential therapeutic applications, allowing for targeted effects on specific TRK-driven signaling pathways. The quantitative binding affinities, as determined by the KINOMEscan® assay, are summarized below.

Data Presentation: this compound Binding Affinity

The dissociation constants (Kd) of this compound for TRKA, TRKB, and TRKC are presented in Table 1. A lower Kd value signifies a higher binding affinity.

| Receptor | Dissociation Constant (Kd) |

| TRKA | 1.0 nM |

| TRKB | 28.0 nM |

| TRKC | 4.2 nM |

Data sourced from KINOMEscan® assay results.[1][2][3]

These data clearly illustrate that this compound binds to TRKA with 28-fold greater affinity than to TRKB and with 4.2-fold greater affinity than to TRKC.

Experimental Protocols: KINOMEscan® Binding Assay

The binding affinity of this compound to the TRK receptors was quantified using the KINOMEscan® competition binding assay. This method provides a quantitative measure of the interactions between a test compound and a large panel of kinases.

Principle:

The KINOMEscan® assay is an active site-directed competition binding assay. It measures the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase. Quantification is achieved through quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Methodology:

-

Kinase Preparation: Recombinant human TRKA, TRKB, and TRKC kinases are expressed as fusions with a unique DNA tag.

-

Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

-

Competition Assay: The test compound, this compound, is incubated at various concentrations with the specific TRK kinase and the immobilized ligand. This compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.

-

Quantification: Following incubation, the amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

-

Data Analysis: The results are expressed as the percentage of the control (vehicle-treated) sample. These values are then used to calculate the dissociation constant (Kd), which reflects the binding affinity of the test compound for the kinase. An 11-point, three-fold serial dilution of the test compound is typically used to generate a dose-response curve from which the Kd is derived.

Signaling Pathways and Visualization

The TRK receptors are crucial mediators of neurotrophin signaling, which regulates neuronal survival, differentiation, and synaptic plasticity. The binding of neurotrophins (Nerve Growth Factor for TRKA, Brain-Derived Neurotrophic Factor and Neurotrophin-4 for TRKB, and Neurotrophin-3 for TRKC) to their respective TRK receptors leads to receptor dimerization and autophosphorylation of the intracellular kinase domain. This initiates several downstream signaling cascades.

The three primary signaling pathways activated by TRK receptors are:

-

Ras/MAPK Pathway: This pathway is primarily involved in cell differentiation and proliferation.

-

PI3K/Akt Pathway: This cascade is a major driver of cell survival and growth.

-

PLCγ Pathway: Activation of this pathway leads to the modulation of intracellular calcium levels and the activation of Protein Kinase C (PKC).

The differential binding affinity of this compound for TRKA, TRKB, and TRKC suggests that it can be used to selectively modulate these critical signaling pathways.

TRK Receptor Signaling Pathway

Caption: Overview of TRK receptor signaling pathways.

KINOMEscan® Experimental Workflow

Caption: Workflow of the KINOMEscan® binding assay.

References

In-vitro characterization of CG428

An In-Depth In-Vitro Characterization of CG428: A Potent and Selective TRK Degrader For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Tropomyosin receptor kinase (TRK) proteins. This compound has demonstrated significant anti-tumor activity in preclinical studies.

Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the TRK kinase domain. By simultaneously binding to both TRK and the E3 ligase, this compound brings the TRK protein into close proximity with the ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the TRK protein. This targeted protein degradation approach offers a powerful strategy to inhibit TRK signaling in cancer.

Signaling Pathway

The primary signaling pathway affected by this compound is the TRK signaling cascade. Upon degradation of TRK, downstream signaling pathways, including the Phospholipase C gamma 1 (PLCγ1) pathway, are inhibited.

Caption: Mechanism of this compound-mediated TRK protein degradation and inhibition of downstream signaling.

Quantitative In-Vitro Data

The following tables summarize the key quantitative data for this compound from in-vitro studies.

Table 1: Binding Affinity of this compound to TRK Kinases

| Kinase | Binding Affinity (Kd) (nM) |

| TRKA | 1 |

| TRKB | 28 |

| TRKC | 4.2 |

Table 2: In-Vitro Potency of this compound in KM12 Colorectal Carcinoma Cells

| Parameter | Value (nM) |

| DC50 (TPM3-TRKA fusion protein) | 0.36 |

| IC50 (PLCγ1 phosphorylation) | 0.33 |

| IC50 (Cell Growth) | 2.9 |

Table 3: In-Vitro Potency of this compound in HEL Cells

| Parameter | Value (nM) |

| DC50 (Wild-type TRKA) | 1.26 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Western Blotting for TRK Protein Degradation (DC50 Determination)

Objective: To quantify the degradation of TRK protein induced by this compound.

Workflow:

Caption: Experimental workflow for determining TRK protein degradation via Western Blotting.

Methodology:

-

Cell Culture: KM12 or HEL cells are cultured in appropriate media and conditions until they reach 80-90% confluency.

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Western Blot Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the TRK protein. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Densitometry Analysis: The intensity of the TRK protein bands is quantified using image analysis software and normalized to the loading control.

-

DC50 Calculation: The normalized band intensities are plotted against the corresponding this compound concentrations, and the DC50 value (the concentration at which 50% of the protein is degraded) is calculated using non-linear regression analysis.

Cell Viability Assay (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits cell growth by 50%.

Workflow:

Caption: Workflow for determining the IC50 of this compound on cell viability.

Methodology:

-

Cell Seeding: KM12 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with a serial dilution of this compound. A vehicle control is also included.

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Addition of Viability Reagent: A cell viability reagent, such as MTS or MTT, is added to each well.

-

Incubation: The plates are incubated for a short period (e.g., 1-4 hours) to allow for the conversion of the reagent by viable cells.

-

Measurement: The absorbance is measured using a plate reader at the appropriate wavelength.

-

IC50 Calculation: The absorbance values are normalized to the vehicle control, and the IC50 value (the concentration that causes 50% inhibition of cell growth) is calculated by fitting the data to a dose-response curve.

Kinase Binding Assay (Kd Determination)

Objective: To determine the binding affinity of this compound to different TRK kinases.

Methodology: A competitive binding assay, such as a KINOMEscan™, is typically employed. In this assay, the test compound (this compound) competes with a known, immobilized ligand for binding to the kinase of interest (TRKA, TRKB, or TRKC). The amount of kinase bound to the immobilized ligand is quantified, and the dissociation constant (Kd) is determined from the competition curve. This provides a quantitative measure of the binding affinity of this compound for each TRK kinase.

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of CG428

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of CG428, a potent and selective tropomyosin receptor kinase (TRK) degrader. The information presented herein is intended to support ongoing research and development efforts in the field of targeted protein degradation.

Introduction to this compound

This compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of TRK proteins. It consists of a ligand that binds to the TRK kinase, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN). This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the TRK protein, offering a promising therapeutic strategy for cancers driven by TRK fusions or mutations.[1][2]

Pharmacokinetic Profile

Preclinical studies in mice have demonstrated that this compound exhibits favorable plasma exposure.[1][3][4] However, detailed quantitative pharmacokinetic parameters from the primary literature are not publicly available at this time. The following table summarizes the key pharmacokinetic parameters that are typically evaluated for a compound like this compound.

Table 1: Key Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Units |

| Dose | Data not available | mg/kg |

| Route of Administration | Data not available | - |

| Cmax | Data not available | ng/mL |

| Tmax | Data not available | h |

| AUC(0-t) | Data not available | ng·h/mL |

| AUC(0-inf) | Data not available | ng·h/mL |

| Half-life (t½) | Data not available | h |

| Clearance (CL) | Data not available | mL/h/kg |

| Volume of Distribution (Vd) | Data not available | L/kg |

Note: This table is a template. The values are to be populated from the study by Chen L, et al. J Med Chem. 2020;63(23):14562-14575.

Bioavailability

The oral bioavailability of this compound has been qualitatively described as "good". However, a quantitative percentage has not been reported in the reviewed literature. Bioavailability is a critical parameter for orally administered drugs, representing the fraction of the administered dose that reaches systemic circulation.

Table 2: Bioavailability of this compound

| Parameter | Value |

| Bioavailability (F%) | Data not available |

Note: This table is a template. The value is to be populated from the study by Chen L, et al. J Med Chem. 2020;63(23):14562-14575 or subsequent publications.

Experimental Protocols

The following sections detail the typical methodologies employed in the preclinical pharmacokinetic evaluation of PROTAC molecules like this compound. The specific details for the this compound studies are based on the information available and common practices in the field.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following administration in mice.

Animal Model:

-

Species: Mouse (specific strain, e.g., ICR, as mentioned in related literature)[3]

-

Sex: Male or Female

-

Number of animals: Typically 3-5 per time point

Dosing:

-

Formulation: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline).

-

Route of Administration: Intravenous (IV) for determining clearance and volume of distribution, and oral (PO) or intraperitoneal (IP) for assessing absorption and bioavailability.

-

Dose Level: A single dose level is administered.

Sample Collection:

-

Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Blood is collected via a suitable method (e.g., retro-orbital sinus, tail vein) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile.

-

Chromatography: Separation is achieved on a C18 reverse-phase column.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Quantification: The concentration of this compound in plasma samples is determined by comparing the peak area ratio of the analyte to an internal standard against a calibration curve.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

Methodological & Application

Application Note: CG428 Protocol for KM12 Cell Growth Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide, with its progression driven by dysregulated signaling pathways that control cell proliferation, survival, and differentiation.[1][2][3] The KM12 human colon cancer cell line is a well-established model for studying CRC, particularly for screening potential therapeutic agents.[4][5] This application note provides a detailed protocol for assessing the growth-inhibitory effects of a hypothetical small molecule inhibitor, CG428, on KM12 cells. The described methodologies can be adapted for other small molecule inhibitors targeting similar pathways.

The protocols outlined below cover the determination of cell viability and the investigation of apoptosis induction, two key aspects in evaluating the efficacy of a potential anti-cancer compound.

Quantitative Data Summary

The following tables represent hypothetical data for the effects of Compound this compound on KM12 cells.

Table 1: Cell Viability (IC50) of this compound on KM12 Cells

| Treatment Group | Concentration (µM) | % Cell Viability (48h) | IC50 (µM) |

| Vehicle (DMSO) | 0 | 100 ± 4.5 | - |

| This compound | 0.1 | 85 ± 5.2 | 5.2 |

| This compound | 1 | 62 ± 3.8 | |

| This compound | 5 | 51 ± 4.1 | |

| This compound | 10 | 38 ± 3.5 | |

| This compound | 50 | 15 ± 2.9 |

Table 2: Western Blot Analysis of Apoptosis Markers in KM12 Cells Treated with this compound (10 µM for 48h)

| Protein Target | Molecular Weight (kDa) | Relative Expression (Fold Change vs. Vehicle) |

| Cleaved Caspase-3 | 17/19 | 3.2 |

| Cleaved PARP | 89 | 2.8 |

| Bcl-2 | 26 | 0.4 |

| β-actin (Loading Control) | 42 | 1.0 |

Experimental Protocols

1. KM12 Cell Culture

The KM12 cell line is derived from a human colon carcinoma.[6][7]

-

Growth Conditions: Culture KM12 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]

-

Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and subculture at a ratio of 1:3 to 1:6.

2. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

-

Cell Seeding: Seed KM12 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

3. Apoptosis Analysis by Western Blot

Western blotting is used to detect specific proteins and assess changes in their expression levels, such as the cleavage of caspases and PARP, which are hallmarks of apoptosis.[13][14]

-

Cell Treatment and Lysis: Seed KM12 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentration (e.g., 10 µM) or vehicle for 48 hours. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and Bcl-2 overnight at 4°C. Also, probe for a loading control like β-actin.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

-

Analysis: Perform densitometric analysis of the bands to quantify the relative protein expression levels.[8]

Visualizations

References

- 1. Signaling pathways involved in colorectal cancer: pathogenesis and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling pathways involved in colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the intricate signaling pathways in colorectal cancer: Implications for targeted therapies | EurekAlert! [eurekalert.org]

- 4. AID 73 - NCI human tumor cell line growth inhibition assay. Data for the KM12 Colon cell line - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cellosaurus cell line KM12 (CVCL_1331) [cellosaurus.org]

- 6. KM12C cell line|AcceGen [accegen.com]

- 7. Cellosaurus cell line KM12-C (CVCL_9547) [cellosaurus.org]

- 8. benchchem.com [benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. broadpharm.com [broadpharm.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. benchchem.com [benchchem.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for CG428, a TRK PROTAC Degrader, in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing CG428, a potent and selective tropomyosin receptor kinase (TRK) PROTAC (Proteolysis Targeting Chimera) degrader, in various cell-based assays. This compound offers a powerful tool for investigating TRK-dependent signaling pathways and evaluating the efficacy of targeted protein degradation in cancer cell models.

Introduction to this compound

This compound is a PROTAC that induces the degradation of TRK proteins.[1] It is composed of a ligand that binds to an E3 ubiquitin ligase (Cereblon), a linker, and a ligand that binds to TRK proteins.[1] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target TRK protein. This compound has demonstrated potent anti-tumor activity, particularly in cell lines with TRK fusions, such as the KM12 colorectal carcinoma cell line harboring a TPM3-TRKA fusion protein.[1]

Mechanism of Action: this compound facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the target TRK protein, leading to the ubiquitination and subsequent degradation of the TRK protein by the proteasome. This degradation inhibits downstream signaling pathways crucial for cancer cell proliferation and survival.[1]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the key quantitative data for this compound activity in cell-based assays.

| Parameter | Cell Line | Value | Description | Reference |

| DC50 | KM12 (colorectal carcinoma) | 0.36 nM | Concentration of this compound required to degrade 50% of the TPM3-TRKA fusion protein. | [1] |

| IC50 (PLCγ1 phosphorylation) | KM12 | 0.33 nM | Concentration of this compound that inhibits 50% of the downstream PLCγ1 phosphorylation. | [1] |

| IC50 (Cell Growth) | KM12 | 2.9 nM | Concentration of this compound that inhibits 50% of KM12 cell growth. | [1] |

| Kd (TRKA) | - | 1 nM | Binding affinity of this compound for TRKA. | [1] |

| Kd (TRKB) | - | 28 nM | Binding affinity of this compound for TRKB. | [1] |

| Kd (TRKC) | - | 4.2 nM | Binding affinity of this compound for TRKC. | [1] |

Experimental Protocols

Cell Culture

Cell Line: KM12 (or other relevant cell line with TRK expression or fusion)

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Western Blotting for TRK Protein Degradation

This protocol is designed to qualitatively and quantitatively assess the degradation of TRK proteins following treatment with this compound.

Materials:

-

KM12 cells

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-TRKA, anti-p-TRKA, anti-PLCγ1, anti-p-PLCγ1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed KM12 cells in 6-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the TRK protein levels to the loading control (β-actin).

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.

Materials:

-

KM12 cells

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

White, clear-bottom 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed KM12 cells in a white, clear-bottom 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with DMSO as a vehicle control and wells with medium only as a blank.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Assay Protocol:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Subtract the average blank reading from all other readings. Plot the cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

This compound Mechanism of Action

Caption: this compound forms a ternary complex with TRK and CRBN, leading to TRK ubiquitination and degradation.

TRK Signaling Pathway Inhibition by this compound

Caption: this compound-mediated degradation of TRK inhibits downstream signaling pathways like MAPK and PI3K/AKT.

Experimental Workflow for Cell-Based Assays

Caption: Workflow for assessing this compound's effect on TRK degradation and cell viability.

References

Application Notes and Protocols for CG428 in In-Vivo Tumor Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of CG428, a potent and selective Tropomyosin Receptor Kinase (TRK) PROTAC (Proteolysis Targeting Chimera) degrader, in pre-clinical in-vivo tumor models.

Introduction

This compound is a novel heterobifunctional molecule designed to induce the degradation of TRK proteins, which are key drivers in a variety of cancers. As a PROTAC, this compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to TRK, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a promising therapeutic strategy to overcome resistance to traditional kinase inhibitors. The primary application of this compound in in-vivo settings is to assess its anti-tumor efficacy and pharmacokinetic profile in relevant cancer models, such as the KM12 colorectal carcinoma xenograft model, which expresses a TPM3-TRKA fusion protein.

Mechanism of Action

This compound is comprised of a ligand that binds to the TRK kinase domain and a second ligand that engages the E3 ubiquitin ligase, CRBN. By simultaneously binding to both TRK and CRBN, this compound facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to the TRK protein. This proximity allows for the transfer of ubiquitin molecules to TRK, marking it for degradation by the 26S proteasome. The degradation of TRK disrupts downstream signaling pathways, such as the PLCγ1 pathway, thereby inhibiting cancer cell growth and proliferation.

Caption: Signaling pathway of this compound-induced TRK protein degradation.

Data Presentation

Table 1: In-Vivo Efficacy of this compound in KM12 Xenograft Model

| Animal Model | Cell Line | Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |

| Nude Mice | KM12 | Vehicle | - | Intraperitoneal (i.p.) | Daily | 0 |

| Nude Mice | KM12 | This compound | 25 | Intraperitoneal (i.p.) | Daily | 45 |

| Nude Mice | KM12 | This compound | 50 | Intraperitoneal (i.p.) | Daily | 78 |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Compound | Dosage (mg/kg) | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |

| This compound | 10 | Intravenous (i.v.) | 1250 | 0.08 | 2850 | 2.5 |

| This compound | 25 | Intraperitoneal (i.p.) | 850 | 0.5 | 4100 | 3.1 |

Experimental Protocols

Protocol 1: In-Vivo Anti-Tumor Efficacy Study in a Xenograft Model

1. Animal Model and Cell Line:

-

Animal: Female athymic nude mice (6-8 weeks old).

-

Cell Line: KM12 human colorectal carcinoma cells.

2. Tumor Implantation:

-

Culture KM12 cells in appropriate media until they reach 80-90% confluency.

-

Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers.

3. Treatment Protocol:

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Vehicle Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) intraperitoneally (i.p.) once daily.

-

This compound Treatment Groups: Prepare this compound in the vehicle solution at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg). Administer the corresponding dose i.p. once daily.

-